molecular formula C16H12F4N2O4 B6312700 Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) CAS No. 1357626-70-0

Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate)

Cat. No. B6312700
CAS RN: 1357626-70-0
M. Wt: 372.27 g/mol
InChI Key: HZMUYAPQEAORSZ-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) (TFPCA) is a small molecule that has been used in various scientific research applications. It is a versatile compound that has been used in the synthesis of various polymers and materials, as well as in the study of biochemical and physiological effects. TFPCA has been used in the synthesis of polymers and materials for a variety of applications including drug delivery, catalysts, and fuel cells. Additionally, TFPCA has been used to study the biochemical and physiological effects of various compounds on cells and organisms.

Scientific Research Applications

Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been used in a variety of scientific research applications. It has been used in the synthesis of various polymers and materials, including polyurethanes, polyesters, and polycarbonates. These polymers and materials have been used in a variety of applications, including drug delivery, catalysts, and fuel cells. Additionally, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been used in the study of biochemical and physiological effects of various compounds on cells and organisms.

Mechanism of Action

The mechanism of action of Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of various compounds. In particular, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. Additionally, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which may be related to its effects on lipid metabolism.
Biochemical and Physiological Effects
Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been shown to have a variety of biochemical and physiological effects. In particular, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. Additionally, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which may be related to its effects on lipid metabolism. Furthermore, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) in lab experiments is its versatility. It can be used in a variety of applications, including the synthesis of polymers and materials, as well as in the study of biochemical and physiological effects. Additionally, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) is relatively easy to synthesize and is relatively stable in a variety of conditions. However, there are some limitations to using Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) in lab experiments. For example, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) is a relatively small molecule, which can make it difficult to work with in certain applications. Additionally, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential applications of Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) are vast, and there are many potential future directions for its use. For example, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) could be used in the development of new polymers and materials for use in drug delivery, catalysts, and fuel cells. Additionally, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) could be used to study the biochemical and physiological effects of various compounds on cells and organisms. Finally, Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) could be used in the development of new drugs and therapies, as well as in the study of lipid metabolism.

Synthesis Methods

Diethyl 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis(2-cyanoacetate) is synthesized by a process known as the Mitsunobu reaction. This reaction involves the coupling of an aldehyde or ketone with a secondary amine in the presence of a catalyst, such as triphenylphosphine and diisopropyl azodicarboxylate. The reaction proceeds in two steps: first, the aldehyde or ketone is converted to an enamine by reaction with the secondary amine; second, the enamine is reacted with a difluorinated phenylacetylene to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of a polar solvent, such as dimethylformamide or dimethyl sulfoxide.

properties

IUPAC Name

ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethyl)-2,3,5,6-tetrafluorophenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O4/c1-3-25-15(23)7(5-21)9-11(17)13(19)10(14(20)12(9)18)8(6-22)16(24)26-4-2/h7-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMUYAPQEAORSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)C(C#N)C(=O)OCC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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